molecular formula C18H18N4OS B2729156 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone CAS No. 282523-19-7

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone

Cat. No. B2729156
CAS RN: 282523-19-7
M. Wt: 338.43
InChI Key: KSUVOYNJFQIGQM-UHFFFAOYSA-N
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Description

3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone, also known as Compound 1, is a novel small molecule that has been developed for use in scientific research. This compound has a wide range of potential applications, including use in drug development, drug delivery, and biochemistry. Compound 1 has a unique chemical structure that makes it a versatile and powerful tool for scientific research.

Scientific Research Applications

Structural and Synthetic Applications

One study focused on the synthesis and characterization of related triazolylsulfanyl compounds, highlighting their potential in creating structurally complex molecules. The experimental and theoretical studies, including FTIR, FT-NMR, UV–Visible, X-ray, and DFT, on 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone reveal the detailed molecular structure and properties of such compounds, indicating their applicability in materials science and molecular engineering (Ataol & Ekici, 2014).

Catalytic Properties

Research on new water-soluble Ruthenium(II)−N-Heterocyclic Carbene Complexes, including triazole derivatives, has demonstrated their effectiveness in catalyzing the hydrogenation of various olefins, aldehydes, and ketones. This suggests that related triazolylsulfanyl compounds could also find applications in catalysis, particularly in aqueous solutions under mild conditions, which is crucial for sustainable chemistry applications (Csabai & Joó, 2004).

Antimicrobial Evaluation

Another related study synthesized novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, which were evaluated for their antimicrobial properties. This research signifies the potential of triazolylsulfanyl compounds in developing new antimicrobial agents, which could be pivotal in addressing the growing concern of antibiotic resistance (Elgemeie et al., 2017).

Antioxidant Activities

Furthermore, pyridyl substituted thiazolyl triazole derivatives have been explored for their antioxidant activities. Such studies suggest that compounds bearing structural similarities to 3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-benzyl-2(1H)-pyridinone could also exhibit significant antioxidant properties, which are valuable in pharmaceutical applications to mitigate oxidative stress-related diseases (Tay et al., 2022).

properties

IUPAC Name

1-benzyl-3-(4-methyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-12-24-18-20-19-16(21(18)2)15-10-7-11-22(17(15)23)13-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVOYNJFQIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC=C)C2=CC=CN(C2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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